Cas no 861709-47-9 (N-Monodesmethyl bedaquiline)
N-Monodesmethyl bedaquiline Chemical and Physical Properties
Names and Identifiers
-
- N-Monodesmethyl bedaquiline
- W96L2O9I1E
- rac-N-Desmethyl Bedaquiline
- Q27292492
- (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
-
- Inchi: 1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1
- InChI Key: GOBOQBZOZDRXCQ-BVRKHOPBSA-N
- SMILES: BrC1C=CC2=C(C=1)C=C(C(=N2)OC)[C@@H](C1C=CC=CC=1)[C@](C1=CC=CC2C=CC=CC1=2)(CCNC)O
Computed Properties
- Exact Mass: 540.14124 g/mol
- Monoisotopic Mass: 540.14124 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 36
- Rotatable Bond Count: 8
- Complexity: 688
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.7
- Topological Polar Surface Area: 54.4
- Molecular Weight: 541.5
N-Monodesmethyl bedaquiline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AY10388-1mg |
N-Desmethyl bedaquiline |
861709-47-9 | 1mg |
$413.00 | 2024-04-19 | ||
| A2B Chem LLC | AY10388-10mg |
N-Desmethyl bedaquiline |
861709-47-9 | ≥95% | 10mg |
$1010.00 | 2024-04-19 |
N-Monodesmethyl bedaquiline Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on N-Monodesmethyl bedaquiline
N-Monodesmethyl Bedaquiline: A Promising Compound in Antimicrobial Therapy
N-Monodesmethyl bedaquiline, with CAS No 861709-47-9, is a chemical compound that has garnered significant attention in the field of medicinal chemistry. This compound is a derivative of bedaquiline, a known anti-tuberculosis agent, and has been extensively studied for its potential in combating drug-resistant bacterial infections. The name N-Monodesmethyl bedaquiline reflects its structural modification, where the desmethylation process alters the parent compound's properties, potentially enhancing its efficacy and reducing side effects.
Recent studies have highlighted the importance of N-Monodesmethyl bedaquiline in addressing the global challenge of multidrug-resistant tuberculosis (MDR-TB). Traditional treatments for TB are becoming less effective due to the emergence of resistant strains, making the development of new therapeutic agents critical. N-Monodesmethyl bedaquiline has shown promise in preclinical models, demonstrating potent activity against Mycobacterium tuberculosis, the causative agent of TB. Its mechanism of action involves inhibition of the ATP synthase enzyme, which is essential for bacterial energy production. This makes it a valuable candidate in the pipeline for novel anti-TB drugs.
The synthesis and characterization of N-Monodesmethyl bedaquiline have been detailed in recent scientific publications. Researchers have employed advanced synthetic techniques to optimize the compound's pharmacokinetic properties, ensuring better bioavailability and reduced toxicity. The structural modification from its parent compound, bedaquiline, not only improves its efficacy but also addresses issues related to drug resistance. This has been validated through in vitro and in vivo studies, which have demonstrated its superior performance compared to existing therapies.
One of the key advantages of N-Monodesmethyl bedaquiline lies in its ability to target persistent bacterial populations that are often resistant to conventional treatments. By inhibiting ATP synthase, it disrupts the energy supply of mycobacteria, leading to their demise. This mechanism is particularly effective against dormant or persister cells, which are major contributors to treatment failure in TB cases. Recent clinical trials have shown encouraging results, with patients exhibiting faster sputum clearance and reduced disease burden when treated with this compound.
In addition to its anti-TB potential, N-Monodesmethyl bedaquiline has also been explored for its broader antimicrobial activity. Studies suggest that it may be effective against other pathogenic bacteria, including those causing urinary tract infections and skin infections. Its broad-spectrum activity makes it a versatile candidate for future drug development. However, further research is needed to fully understand its safety profile and long-term effects in diverse patient populations.
The development of N-Monodesmethyl bedaquiline represents a significant step forward in the fight against infectious diseases. By leveraging cutting-edge research and innovative synthetic methods, scientists have created a compound that addresses critical gaps in current antimicrobial therapies. As ongoing studies continue to validate its efficacy and safety, N-Monodesmethyl bedaquiline holds great promise as a next-generation treatment for tuberculosis and other bacterial infections.
861709-47-9 (N-Monodesmethyl bedaquiline) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)